Technical Whitepaper: Physicochemical Profiling and Application of 2-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Technical Whitepaper: Physicochemical Profiling and Application of 2-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Executive Summary & Pharmacophore Significance
In modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds—structural motifs that consistently demonstrate high-affinity binding to biological targets. 2-(Piperidin-3-ylmethyl)pyridine dihydrochloride (CAS: 1864063-71-7) is a highly versatile, bis-basic building block frequently utilized in the development of neurotherapeutics, antihistamines, and targeted kinase inhibitors[1].
Comprising a flexible aliphatic piperidine ring linked via a methylene bridge to an aromatic pyridine ring, this compound provides a dual-interaction pharmacophore. As a Senior Application Scientist, understanding the causality behind its physical properties—specifically why it is isolated as a dihydrochloride salt—is critical for optimizing downstream formulation, analytical validation, and in vitro screening workflows.
Comprehensive Physicochemical Properties
To ensure reproducibility in assay development, the fundamental physicochemical properties of the compound must be strictly defined. The quantitative data for the dihydrochloride salt is summarized below [2].
| Property | Value / Specification |
| IUPAC Name | 2-(Piperidin-3-ylmethyl)pyridine dihydrochloride |
| CAS Registry Number | 1864063-71-7 |
| Molecular Formula | C₁₁H₁₈Cl₂N₂ (Base: C₁₁H₁₆N₂ · 2HCl) |
| Molecular Weight | 249.18 g/mol |
| SMILES String | C1CC(CNC1)CC2=CC=CC=N2.Cl.Cl |
| Physical State | Solid (Typically crystalline powder) |
| Predicted pKa (Base) | ~10.4 (Piperidine N), ~5.2 (Pyridine N) |
| Storage Conditions | Desiccated at 2–8°C (Hygroscopic) |
Mechanistic Insights: The Dihydrochloride Advantage
A common pitfall in early-stage drug development is the mishandling of basic amines. The free base form of 2-(Piperidin-3-ylmethyl)pyridine is an oily, low-melting substance that is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption (forming insoluble carbonates).
The Causality of Salt Selection: By converting the free base into a dihydrochloride salt , both the highly basic secondary amine of the piperidine (pKa ~10.4) and the weakly basic aromatic nitrogen of the pyridine (pKa ~5.2) are fully protonated. This engineered state provides three critical advantages:
-
Crystalline Stability: The ionic lattice formed by the chloride counterions forces the molecule into a stable, high-melting crystalline solid, preventing degradation.
-
Thermodynamic Solubility: The dual-charged state exponentially increases the hydration energy, ensuring rapid and complete dissolution in aqueous buffers (pH 7.4) without the need for high concentrations of cytotoxic co-solvents like DMSO.
-
Stoichiometric Precision: A stable solid allows for precise gravimetric weighing, ensuring exact molarity during high-throughput screening (HTS) [3].
Analytical Characterization Protocols (Self-Validating Systems)
To guarantee scientific integrity, every batch of 2-(Piperidin-3-ylmethyl)pyridine dihydrochloride must undergo rigorous orthogonal validation before use in biological assays. The following protocols are designed as self-validating systems , meaning the successful execution of the protocol inherently proves the reliability of the result.
Protocol A: Purity and Identity Validation via LC-MS
Objective: Confirm >98% purity and exact mass.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, keeping both nitrogens protonated to prevent peak tailing on the silica column.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Detection: Monitor UV absorbance at 254 nm (for the pyridine ring) and positive electrospray ionization (ESI+).
-
Self-Validation Check: The protocol is validated if a sharp, symmetrical UV peak is observed correlating perfectly with an extracted ion chromatogram (XIC) showing an m/z of 177.1 [M+H]⁺ (the mass of the free base). The absence of secondary peaks >2% total area confirms purity.
Protocol B: Kinetic Aqueous Solubility Assessment
Objective: Ensure no precipitation occurs in biological buffers.
-
Stock Creation: Prepare a 10 mM stock solution in 100% DMSO.
-
Spiking: Spike 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to create a 100 µM test solution (1% DMSO final).
-
Incubation & Separation: Incubate at 37°C for 4 hours with orbital shaking. Centrifuge at 14,000 x g for 15 minutes.
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve.
-
Self-Validation Check: The protocol is validated if the UV absorbance of the supernatant remains constant across three time points (1h, 4h, 24h) and no visible pellet forms post-centrifugation, confirming true thermodynamic solubility rather than transient supersaturation.
Workflows and Biological Applications
Physicochemical Validation Workflow
The following diagram illustrates the logical progression from raw material validation to in vitro assay preparation.
Workflow for the physicochemical validation and assay preparation of the dihydrochloride salt.
Pharmacophore Application: GPCR Targeting
In medicinal chemistry, the piperidin-ylmethyl-pyridine motif is a classic pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), such as Histamine (H3/H4) receptors. The basic piperidine nitrogen mimics endogenous monoamines, forming a critical salt bridge with a conserved aspartate residue in the receptor's transmembrane domain. Simultaneously, the pyridine ring engages in π-π stacking with aromatic residues (Trp/Phe/Tyr) in the hydrophobic binding pocket.
Mechanistic binding model of the piperidine-pyridine pharmacophore in GPCR targets.
Formulation and Handling Guidelines
Because the dihydrochloride salt is inherently hygroscopic, improper handling will lead to water absorption, altering the effective molecular weight and skewing assay concentrations.
-
Storage: Always store the solid in a tightly sealed, desiccated container at 2–8°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: For biological testing, prepare master stocks in anhydrous DMSO. However, due to the high aqueous solubility conferred by the dihydrochloride form, the compound can also be dissolved directly into sterile water or biological buffers (e.g., HEPES, PBS) immediately prior to use, bypassing DMSO entirely for sensitive cell-based assays.
References
-
CAS 1864063-71-7 | 2-(Piperidin-3-ylmethyl)pyridine dihydrochloride Source: ChemSrc Database URL:[Link]
